2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is characterized by a fused bicyclic structure consisting of a benzene ring and an imidazole ring. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole can be traced back to methods involving the reaction of o-phenylenediamine with various electrophilic reagents. The introduction of the tetrafluoroethyl group enhances the compound's properties, making it suitable for specific applications in pharmaceuticals and agrochemicals.
This compound is classified as a halogenated benzimidazole derivative, where the presence of fluorine atoms significantly alters its chemical behavior and biological activity compared to non-fluorinated analogs.
The synthesis of 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves a multi-step process:
The molecular formula for 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is CHFN. The structure features a benzimidazole ring substituted at the 2-position with a tetrafluoroethyl group.
The reactivity of 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole can be explored through various chemical reactions:
The mechanism of action for compounds like 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole often involves interaction with biological macromolecules such as proteins or nucleic acids.
Research indicates that modifications in the benzimidazole structure can significantly impact biological efficacy and specificity against target organisms or cells .
The potential applications of 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole include:
Benzimidazole represents a privileged pharmacophore in medicinal chemistry, formed by the fusion of benzene and imidazole rings at the 4-5 bond. This bicyclic system exhibits dual acid-base character: The N1-H proton is highly acidic (pKa ~12.8), while N3 acts as a weak base (pKa ~5.6) [1] [4]. This amphoteric nature facilitates salt formation and broad pH stability, crucial for drug formulation. The planar structure allows π-stacking interactions with biological targets, while the imidazole nitrogen atoms serve as hydrogen bond acceptors/donors [1].
As a nucleotide isostere, benzimidazole mimics purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism. This underpins its presence in vitamin B₁₂ (where it coordinates cobalt) and numerous therapeutics [4] [6]. The scaffold’s synthetic versatility permits modifications at N1, C2, C5, and C6 – with C2 being the most pharmacologically sensitive position [1] [6]. Marketed drugs exploiting this scaffold include:
Table 1: Influence of Benzimidazole Substituents on Biological Activity
Substituent Position | Common Modifications | Biological Impact |
---|---|---|
N1 | Alkylation, Acylation | Alters lipophilicity & metabolic stability |
C2 | Alkyl, Aryl, Thioether, CF₃ | Dictates target specificity & potency |
C5/C6 | Halogen, OCH₃, NO₂ | Modulates electron density & binding affinity |
Fluorine incorporation into benzimidazoles leverages unique physicochemical properties:
The tetrafluoroethyl group (-CH₂CF₃) in 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole provides exceptional electron-withdrawing capability and enhanced lipophilicity. Unlike trifluoromethyl (-CF₃), the tetrafluoroethyl moiety adds a polarizable CH₂ "spacer" that:
Fluorination shifts pKa values of adjacent functional groups – decreasing basicity of imidazole nitrogens by ~1-2 units. This alters ionization state distribution at physiological pH, enhancing membrane permeability. Fluorine atoms also participate in C-F···H-X and C-F···C=O interactions with protein residues, improving target binding affinity. For example, fluorinated benzimidazoles show 10-40x higher potency against Giardia intestinalis versus non-fluorinated analogs [2] [6].
Table 2: Comparative Properties of Fluorinated Benzimidazoles
Fluorinated Group | Hansch π Parameter | Electronegativity (Pauling) | Metabolic Half-Life (MLM, min) |
---|---|---|---|
-F | 0.14 | 3.9 | 45 |
-CF₃ | 0.88 | 3.4 | 110 |
-CH₂CF₃ (Tetrafluoroethyl) | 1.08 | 3.3 | >240 |
-OCF₃ | 1.04 | 3.5 | 95 |
Fluorinated benzimidazoles evolved through three key phases:
Early Development (1970s-1990s):Initial studies focused on simple fluoro- and trifluoromethyl-benzimidazoles. Seminal work included triclabendazole (6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole), launched in 1989 as a veterinary fasciolicide. Its design demonstrated that electron-withdrawing substituents enhance anthelmintic activity [1]. Patent US4555518A (1985) disclosed 2-(trifluoromethoxy)benzimidazoles as proton pump inhibitors, establishing fluorine’s role in acid secretion suppression [5].
Bioisosteric Optimization (1990s-2010s):Researchers systematically explored fluorinated groups at C2. Hernandez-Luis et al. (2010) synthesized 2-(trifluoromethyl)-1H-benzimidazole derivatives with 9 nM IC₅₀ against Entamoeba histolytica – 39x more potent than metronidazole [2]. Concurrently, tetrafluoroethoxy groups were incorporated into antiulcer agents (e.g., 6-(1,1,2,2-tetrafluoroethoxy)-2-[(pyridylmethyl)sulfinyl]benzimidazole), leveraging fluorine’s ability to lower pKa of adjacent sulfoxides [5].
Advanced Tetrafluoroethyl Derivatives (2010s-Present):The synthesis of 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (CAS 61532-00-1) addressed limitations of -CF₃ analogs. Its elongated fluorocarbon chain provides:
Recent applications include kinase inhibitors (e.g., compound 3 in Lou et al. 2020 BTK inhibitors) and antiparasitics targeting Trichinella spiralis larvae [2] [3]. Commercial availability (e.g., CymitQuimica) supports drug discovery pipelines targeting resistant pathogens [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7